molecular formula C27H21FN4O3S2 B12201285 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12201285
M. Wt: 532.6 g/mol
InChI Key: VICBLXCSBYIUPT-HMAPJEAMSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring system. Key structural elements include:

  • Z-configuration: The (Z)-methylidene linkage between the thiazolidinone and pyrido-pyrimidinone moieties ensures planar geometry, critical for π-π stacking interactions in biological targets .
  • 4-Fluorobenzyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C27H21FN4O3S2

Molecular Weight

532.6 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H21FN4O3S2/c28-19-11-9-17(10-12-19)16-32-26(35)22(37-27(32)36)14-20-24(29-15-21(33)18-6-2-1-3-7-18)30-23-8-4-5-13-31(23)25(20)34/h1-14,21,29,33H,15-16H2/b22-14-

InChI Key

VICBLXCSBYIUPT-HMAPJEAMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)O

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidine ring, the introduction of the fluorobenzyl group, and the construction of the pyrido[1,2-a]pyrimidinone core. Typical reaction conditions might include:

    Formation of Thiazolidine Ring: This could involve the reaction of a thiourea derivative with a suitable aldehyde or ketone.

    Introduction of Fluorobenzyl Group: This step might involve nucleophilic substitution reactions.

    Construction of Pyrido[1,2-a]pyrimidinone Core: This could involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions might target the carbonyl groups.

    Substitution: The fluorobenzyl group could be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Potential

Preliminary studies indicate that this compound may exhibit significant anticancer activity. Its mechanism of action likely involves the inhibition of specific enzymes or receptors that are crucial in cancer cell proliferation and survival. For example, it may target kinases involved in tumor growth, potentially leading to therapeutic effects in various cancer types.

Anti-inflammatory Properties

Similar compounds within the same structural class have demonstrated anti-inflammatory effects. For instance, derivatives of thiazolidinones have been shown to reduce leukocyte recruitment during inflammatory responses in animal models . This suggests that the compound may also possess anti-inflammatory properties that warrant further exploration.

Antifungal Activity

Research on related thiazolidinone derivatives has highlighted their antifungal potential. Compounds with similar scaffolds have shown efficacy against various strains of phytopathogenic fungi, indicating that this compound might also be effective in combating fungal infections .

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps, including the formation of the thiazolidinone ring and subsequent modifications to introduce various functional groups. Optimization techniques such as continuous flow reactors can enhance yield and purity during production processes. Understanding these synthesis pathways is crucial for developing more effective formulations and improving pharmacokinetic profiles .

Case Study: Anticancer Activity

A study focusing on a structurally similar thiazolidinone highlighted its ability to inhibit cancer cell lines through targeted kinase inhibition. The results showed a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent effect that could be replicated with the compound .

Case Study: Anti-inflammatory Effects

In vivo studies demonstrated that related compounds significantly reduced inflammation markers in models of acute peritonitis. These findings suggest that the compound could be explored for treating inflammatory diseases by modulating immune responses.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

Compound Name Substituent on Amino Group Key Properties Reference
3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 2-Furylmethyl Reduced polarity due to furan ring; lower solubility in aqueous media compared to hydroxyethyl analogs .
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperazin-1-yl Increased basicity and membrane permeability due to piperazine; potential for enhanced CNS penetration .

Core Heterocyclic Modifications

Compound Name Core Structure Biological Implications Reference
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thieno[3,4-d]pyrimidin-4(3H)-one Broader π-conjugation may enhance intercalation with DNA or enzymes; however, reduced solubility .
6-(2,7-Diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one Thiazolo[4,5-d]pyrimidine Rigid fused rings improve thermal stability but limit conformational flexibility for target binding .

Electronic and Steric Effects of Substituents

  • Fluorine vs. Chlorine : The 4-fluorobenzyl group in the target compound offers superior metabolic stability compared to chlorinated analogs (e.g., 2-Cl-pyrid-3-yl derivatives in ), as fluorine resists oxidative degradation .
  • Hydroxyethyl vs.

Biological Activity

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates various functional groups, making it a subject of interest in medicinal chemistry. Its structural features suggest potential biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Overview

This compound is characterized by:

  • A thiazolidinone core, which is known for its diverse biological activities.
  • A pyrido-pyrimidine framework that may enhance its interaction with biological targets.
  • A fluorobenzyl moiety that could influence its pharmacokinetic properties.

The biological activity of this compound likely arises from its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the thiazolidinone structure suggests potential inhibition of cell proliferation pathways, while the pyrido-pyrimidine component may facilitate interactions with nucleic acids or proteins involved in cellular signaling.

Antitumor Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antitumor effects. For instance, compounds structurally similar to our target molecule have shown promising results against glioblastoma cells. In a study by Da Silva et al., several thiazolidinone derivatives were evaluated for their cytotoxicity against glioblastoma multiforme, revealing potent antitumor effects attributed to their ability to decrease cell viability significantly .

CompoundCell Line TestedIC50 (µM)Notes
9bGlioblastoma5.0Potent inhibitor
9eGlioblastoma7.5Moderate activity
9gGlioblastoma10.0Less effective

Antimicrobial Activity

The compound's thiazolidinone structure has also been associated with antibacterial properties. Research indicates that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a related study reported that certain thiazolidinone derivatives had minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin and streptomycin .

Bacterial StrainMIC (mg/mL)Activity Level
E. coli0.004 - 0.03High
S. aureus0.01 - 0.05Moderate
P. aeruginosa0.02 - 0.1Moderate

Case Studies

Several case studies have focused on the biological potential of thiazolidinone derivatives:

  • Anticancer Properties : A study highlighted the synthesis and evaluation of thiazolidinone derivatives against various cancer cell lines, showcasing their ability to induce apoptosis and inhibit proliferation through modulation of key signaling pathways .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of structurally analogous compounds, demonstrating their effectiveness in inhibiting bacterial growth and suggesting mechanisms involving disruption of bacterial cell wall synthesis .

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